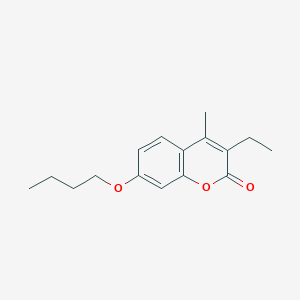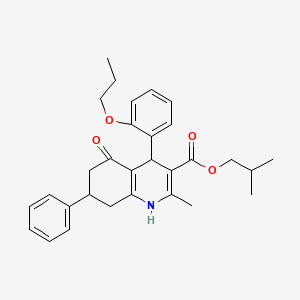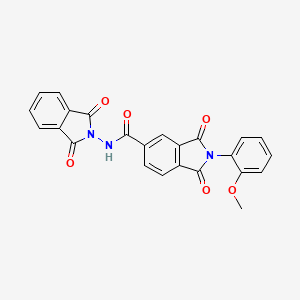![molecular formula C17H13FN2O B5213760 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of pyrazole derivatives and is widely used in various research studies.
Mécanisme D'action
The mechanism of action of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is not fully understood. However, it has been found to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone also exhibits anti-oxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone also exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development studies. However, 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has some limitations as well. It is highly reactive and can undergo chemical transformations in the presence of certain solvents and reagents. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is also relatively unstable and can degrade over time, making it difficult to store for long periods.
Orientations Futures
There are several future directions for research on 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone. One area of interest is the development of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone-based drugs for the treatment of various diseases such as cancer and Alzheimer's. Another area of interest is the study of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone's mechanism of action and its interactions with other molecules in the body. Additionally, the development of new synthetic methods for 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is a complex process that involves several steps. The most common method of synthesizing 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is through the reaction of 6-fluoro-3-biphenylboronic acid and 1H-pyrazole-3-carbaldehyde in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has a wide range of scientific research applications. It is primarily used as a research tool in the field of medicinal chemistry. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been used in the development of novel drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
IUPAC Name |
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)12-5-6-16(18)15(10-12)13-3-2-4-14(9-13)17-7-8-19-20-17/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKHLFESSBBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-6-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5213688.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5213696.png)
![4-(3-bromo-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5213702.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
acetate](/img/structure/B5213725.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)


![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)